molecular formula C9H18N2O B13200072 N-[(Azepan-2-yl)methyl]acetamide

N-[(Azepan-2-yl)methyl]acetamide

Cat. No.: B13200072
M. Wt: 170.25 g/mol
InChI Key: JLPZINFYCZTSIN-UHFFFAOYSA-N
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Description

N-[(Azepan-2-yl)methyl]acetamide is a chemical compound with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol . This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to an acetamide group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Azepan-2-yl)methyl]acetamide can be achieved through various methods. One common approach involves the reaction of azepane with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the azepane acting as a nucleophile and attacking the carbonyl carbon of the acetic anhydride, leading to the formation of the acetamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(Azepan-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

N-[(Azepan-2-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[(Azepan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Azepan-2-yl)methyl]acetamide is unique due to its specific structural features, including the azepane ring and the acetamide group. These features confer distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-(azepan-2-ylmethyl)acetamide

InChI

InChI=1S/C9H18N2O/c1-8(12)11-7-9-5-3-2-4-6-10-9/h9-10H,2-7H2,1H3,(H,11,12)

InChI Key

JLPZINFYCZTSIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCCCCN1

Origin of Product

United States

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